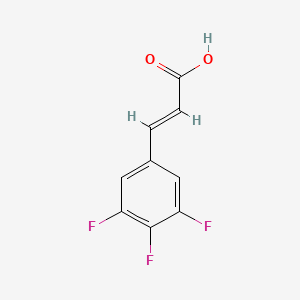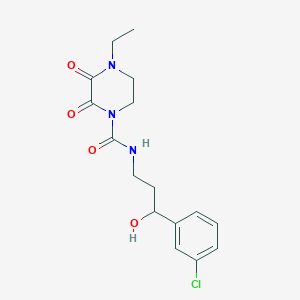
N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide” is a complex organic molecule that contains several functional groups, including a thiophene ring, an isoxazole ring, a pyrazine ring, and a carboxamide group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis process would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the structure suggests that it could have a fairly rigid and complex three-dimensional shape .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the carboxamide group could potentially undergo hydrolysis, and the thiophene and isoxazole rings might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups could make it relatively soluble in polar solvents .科学的研究の応用
Synthesis and Characterization
Synthesis Techniques
Research on pyrazine derivatives often involves novel synthesis techniques. For example, studies have described the synthesis of pyrazole and pyrazine derivatives using various chemical reactions, highlighting the interest in developing new compounds with potential biological activities (Hassan, Hafez, & Osman, 2014). These synthesis methods are crucial for producing pyrazine derivatives that can be tested for various biological activities.
Biological Activities
Cytotoxicity
Some pyrazine derivatives have been screened for cytotoxic activities against certain cancer cells. For instance, derivatives have been evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating the potential for antitumor activities (Hassan, Hafez, & Osman, 2014).
Antimycobacterial Activity
Pyrazine derivatives have also been investigated for their antimycobacterial properties, with some compounds exhibiting significant activity against Mycobacterium tuberculosis (Zítko et al., 2013). This research area is vital for developing new treatments for tuberculosis.
Antiviral Activity
Research on benzamide-based pyrazoles has shown significant antiviral activities against influenza A virus subtype H5N1, suggesting the potential for these compounds in antiviral therapies (Hebishy, Salama, & Elgemeie, 2020).
Electronic and Optical Properties
Electronic Properties
Studies on pyrazine derivatives have also explored their electronic and nonlinear optical properties through density functional theory (DFT) calculations. This research is indicative of the potential application of pyrazine derivatives in materials science and electronics (Ahmad et al., 2021).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c18-13(10-8-14-3-4-15-10)16-7-9-6-11(19-17-9)12-2-1-5-20-12/h1-6,8H,7H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNSSYRTLMKFAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)CNC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

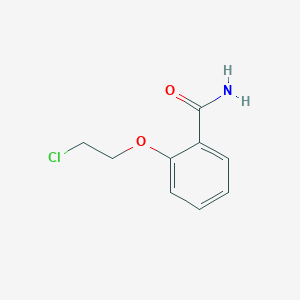
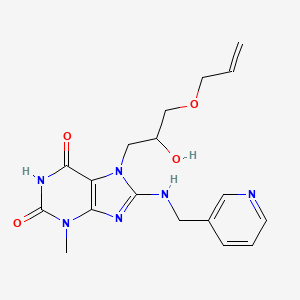
![Ethyl 2-(2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2659224.png)
![N-isopropyl-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2659226.png)

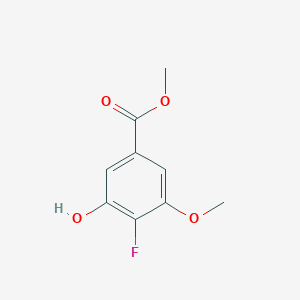
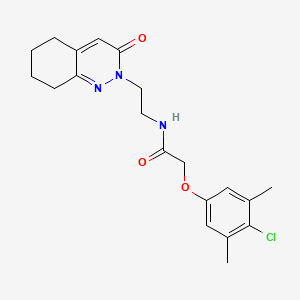

![4-((2-chlorobenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2659233.png)
![(R)-tert-Butyl 3-[(morpholin-4-yl)carbonyl]aminopiperidine-1-carboxylate](/img/structure/B2659235.png)
![N-[2-(furan-2-ylmethylamino)cyclohexyl]benzenesulfonamide](/img/structure/B2659237.png)
